Methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate;hydrochloride
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Overview
Description
Methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate;hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its unique bicyclo[2.2.1]heptane framework, which imparts distinct chemical and physical properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate;hydrochloride typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through an epimerization–lactamization cascade reaction of functionalized 4-aminoproline methyl esters.
Methylation and hydrochloride formation: The resulting bicyclic compound is then methylated and converted to its hydrochloride salt form through standard acid-base reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate;hydrochloride is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high affinity, potentially inhibiting or modulating the activity of the target. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic framework and exhibit similar reactivity and stability.
4-aminoproline derivatives: These compounds are precursors in the synthesis of Methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate;hydrochloride and have related chemical properties.
Uniqueness
Methyl 2-[(1R,3R,4S)-2-azabicyclo[221]heptan-3-yl]acetate;hydrochloride is unique due to its specific stereochemistry and the presence of the methyl ester and hydrochloride functionalities
Biological Activity
Methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate;hydrochloride is a bicyclic compound with notable biological activity due to its interaction with various molecular targets, particularly in the context of neurological applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H16ClNO2
- Molecular Weight : 205.68 g/mol
- CAS Number : 2375248-77-2
The biological activity of this compound primarily arises from its ability to interact with specific receptors and enzymes within the body. The unique bicyclic structure allows for high-affinity binding to target sites, potentially modulating or inhibiting their activity.
Key Mechanisms:
- Receptor Modulation : It may act as an agonist or antagonist at various neurotransmitter receptors, influencing signaling pathways related to cognition and mood.
- Enzyme Inhibition : The compound can inhibit enzymes involved in neurotransmitter metabolism, thereby affecting levels of critical neurotransmitters like acetylcholine.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Neuroprotective Effects : Studies indicate that similar bicyclic compounds exhibit neuroprotective properties by enhancing synaptic plasticity and reducing neuroinflammation.
- Cognitive Enhancement : Preliminary data suggest that this compound may improve cognitive function in animal models, particularly in tasks requiring memory and learning.
Case Studies
- Cognitive Performance in Animal Models :
- Neurotransmitter Interaction :
Comparative Analysis with Similar Compounds
Properties
IUPAC Name |
methyl 2-[(1R,3R,4S)-2-azabicyclo[2.2.1]heptan-3-yl]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)5-8-6-2-3-7(4-6)10-8;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFXWPUNASZPRM-HNPMAXIBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2CCC(C2)N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1[C@H]2CC[C@H](C2)N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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